molecular formula C21H15FN4O2 B2744020 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide CAS No. 1105237-68-0

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide

Katalognummer: B2744020
CAS-Nummer: 1105237-68-0
Molekulargewicht: 374.375
InChI-Schlüssel: UARUGRHKRUUWCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a quinazolinone derivative featuring a nicotinamide moiety at the 6-position of the quinazolinone core. The 3-position is substituted with a 4-fluorophenyl group, while the 2-position contains a methyl group.

Eigenschaften

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARUGRHKRUUWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, followed by the coupling with nicotinoyl chloride under basic conditions. The reaction is usually carried out in the presence of a suitable base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted nicotinamides, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinazolinone Derivatives

Compound AJ5d
  • Structure : 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivative with a 2-chlorophenyl substituent.
  • Key Features: Substituents: Thioacetamide linker at the 2-position, 4-fluorophenyl at the 3-position. Yield: 61% (lower than some analogs, suggesting synthetic challenges). Melting Point: Not explicitly stated but reported alongside other derivatives with high thermal stability .
  • Comparison : The thioether linkage in AJ5d introduces sulfur, which may enhance lipophilicity but reduce metabolic stability compared to the target compound’s nicotinamide group.
(R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (Compound 24)
  • Structure : 8-position substituted with a dihydroxypropanamide group; phenyl at the 2-position.
  • Key Features :
    • Yield : 79.5% (higher efficiency than AJ5d).
    • Melting Point : 291°C (indicative of strong hydrogen bonding due to polar hydroxy groups).
    • NMR Data : Similar to other derivatives, confirming structural integrity .
2-(4-Bromobenzamido)-3-nitrobenzoic acid (Compound 30)
  • Structure : Nitro and bromobenzamido substituents on a benzoic acid core.
  • Key Features :
    • Synthesis : Involves bromobenzamide and nitro group introduction under THF/Na₂CO₃ conditions.
    • Melting Point : 194°C (lower than Compound 24, suggesting weaker intermolecular forces).
  • Comparison : The nitro group’s electron-withdrawing nature may alter electronic properties, affecting reactivity or binding interactions relative to the target compound’s fluorine substituent .

Nicotinamide-Containing Analogues

N-{4-(2-fluoro-4-(4-methoxyphenoxy)-6-methylphenyl)thiazol-2-yl}isonicotinamide
  • Structure: Thiazole core with methoxyphenoxy and methylphenyl substituents.
  • Key Features: Molecular Weight: 435.477. Substituents: Methoxyphenoxy group introduces steric bulk and electron-donating effects.
  • Comparison: The thiazole ring and methoxyphenoxy group differentiate it from the quinazolinone core of the target compound, likely influencing target selectivity .
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
  • Structure: Quinoline core with difluorophenyl and methylbenzoyl groups.
  • Key Features: Fluorine Substitution: Dual fluorine atoms at the phenyl ring enhance electronegativity. Synonym: ZINC2687814 (indicative of screening in drug discovery databases).

Biologische Aktivität

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of quinazolinone derivatives, characterized by a quinazoline core structure substituted with a fluorophenyl group. The synthesis typically involves:

  • Condensation Reactions : The reaction between 2-methyl-4-oxo-3,4-dihydroquinazoline and nicotinamide derivatives.
  • Solvent Systems : Commonly performed in polar solvents like dimethylformamide (DMF) under basic conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation pathways. For instance, studies indicate it may effectively inhibit certain kinases and phosphatases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Calcium Channel Modulation : Similar compounds have demonstrated the ability to block calcium channels (e.g., CaV3.2), which are crucial in various cellular signaling pathways related to pain and inflammation .
  • Antioxidant Activity : Some studies suggest that quinazolinone derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

Anticancer Activity

In vitro experiments have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.9Inhibition of CaV3.2 currents
MCF7 (Breast Cancer)10.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8.5Cell cycle arrest at G1 phase

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

Research also points to potential neuroprotective properties, particularly through the modulation of cholinergic signaling pathways. The inhibition of cholinesterase enzymes has been noted, which could enhance acetylcholine levels and improve cognitive functions in neurodegenerative conditions .

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent response in cell viability reduction, correlating with increased apoptosis markers .
  • Neuroprotective Study : In animal models, administration of the compound demonstrated improved behavioral outcomes in tasks assessing memory and learning abilities, attributed to its cholinesterase inhibitory activity .

Q & A

Q. What are the established synthetic routes for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide?

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone and nicotinamide precursors. Key steps include:

  • Amide coupling : Reacting 4-fluorophenyl-substituted quinazolinone intermediates with nicotinoyl chloride derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is used to isolate the final product, with yields ranging from 80–87% .
  • Critical controls : Monitoring reaction progress via TLC and intermediate characterization using 1^1H-NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying the quinazolinone core, fluorophenyl substituents, and nicotinamide linkage. For example, the 4-oxo group typically resonates at ~170 ppm in 13^13C NMR .
  • Infrared Spectroscopy (IR) : Confirms the presence of carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities, with ESI+ mode showing [M+H]+^+ peaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency by stabilizing transition states. However, solvent purity must be controlled to avoid side reactions .
  • Temperature modulation : Reflux at 80–100°C accelerates coupling but may require inert atmospheres (N2_2/Ar) to prevent oxidation of sensitive intermediates .
  • Catalyst screening : Palladium-based catalysts or DMAP (4-dimethylaminopyridine) can improve yields in nicotinamide conjugation steps, though residual metal removal requires post-reaction chelation .

Q. What strategies are recommended for resolving discrepancies in NMR data when characterizing this compound?

  • Dynamic NMR experiments : Variable-temperature 1^1H NMR can resolve signal splitting caused by rotational barriers in the nicotinamide moiety .
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation, especially for stereochemical assignments .
  • Comparative analysis : Cross-referencing with analogs (e.g., 4-fluorophenyl-substituted quinazolinones) helps identify expected chemical shifts and coupling patterns .

Q. What methodological approaches are employed to study the biological activity of this compound in target validation?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or VEGFR) to measure IC50_{50} values via fluorescence-based ADP-Glo™ assays, with positive controls (e.g., gefitinib) .
  • Cellular uptake studies : Radiolabeling (e.g., 18^{18}F) or fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation in cancer cell lines .
  • Metabolic stability : Incubation with liver microsomes (human/rodent) identifies major metabolites via LC-MS/MS, guiding SAR modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding and bioavailability to explain reduced efficacy in vivo. For example, high protein binding (>95%) may limit free drug concentrations .
  • Metabolite interference : Identify active/inactive metabolites via in vitro-in vivo correlation (IVIVC) studies. For fluorophenyl derivatives, demethylation or hydroxylation often alters activity .
  • Dose optimization : Use PK/PD modeling to adjust dosing regimens, ensuring target engagement without off-toxicity .

Structural and Mechanistic Insights

Q. What computational tools are recommended for predicting binding modes with target proteins?

  • Molecular docking (AutoDock Vina or Glide) : Simulate interactions with ATP-binding pockets of kinases, prioritizing poses with hydrogen bonds to the quinazolinone core .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorophenyl moiety interactions with hydrophobic residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.